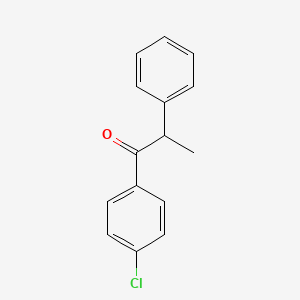

1-(4-Chlorophenyl)-2-phenylpropan-1-one

Description

Structural Classification and Nomenclature within Propiophenone (B1677668) Derivatives

1-(4-Chlorophenyl)-2-phenylpropan-1-one belongs to the family of propiophenone derivatives. Propiophenone, with the chemical name 1-phenylpropan-1-one, is an aryl ketone. nih.gov The structure of this compound is derived from this parent molecule through substitution on both the phenyl ring and the propane (B168953) chain.

Specifically, the nomenclature "this compound" indicates:

A three-carbon propane chain as the backbone.

A carbonyl group (C=O) at the first carbon position (propan-1-one).

A phenyl group attached to the second carbon of the propane chain.

A 4-chlorophenyl group (a phenyl ring with a chlorine atom at the para position) attached to the first carbon, which is also the carbonyl carbon.

The IUPAC name for this compound is this compound. nih.gov

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H13ClO |

| Molecular Weight | 244.71 g/mol |

| SMILES | CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |

| InChIKey | YLIZKDAYWOXASN-UHFFFAOYSA-N |

| CAS Number | 126866-24-8 |

Data sourced from PubChem CID 318411 nih.gov

Academic Significance of Aryl Ketones in Organic Synthesis and Medicinal Chemistry Scaffolds

Aryl ketones are recognized as privileged scaffolds in drug discovery and are versatile synthons in organic synthesis. biosynth.comgoogle.com They serve as fundamental building blocks for the creation of a wide array of more complex molecules, including many heterocyclic compounds that are central to the development of new pharmaceuticals. biosynth.com The carbonyl group within aryl ketones can participate in various chemical reactions, making them key intermediates in the synthesis of biologically active molecules. google.comnih.gov

Propiophenone derivatives, in particular, have been the subject of research for various therapeutic applications. Studies have explored their potential as antidiabetic and anticancer agents. scielo.org.zarsc.org For instance, certain propiophenone derivatives have shown antihyperglycemic and lipid-lowering activities, while others have been evaluated for their cytotoxic effects against cancer cell lines. scielo.org.zarsc.org

Comparative Analysis with Structurally Related Ketone Systems in Scholarly Investigations

To better understand the research context of this compound, it is useful to compare it with other ketone systems that are actively being investigated.

Diarylacetones: These compounds feature two aryl groups attached to a central acetone (B3395972) unit. Their structural similarity to this compound lies in the presence of multiple aryl rings. Research on diarylacetones often focuses on their potential as ligands and in materials science.

Chalcones: Chalcones are characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. They are extensively studied for their wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. mdpi.com The presence of a 4-chlorophenyl group is a common feature in some synthetically investigated chalcones. mdpi.com

Cathinone (B1664624) Derivatives: Cathinone is a naturally occurring stimulant, and its synthetic derivatives are known for their psychoactive effects. rsc.orgnist.gov Structurally, they are β-keto amphetamines. While their primary research focus is often in pharmacology and toxicology, the synthetic chemistry of cathinone derivatives is also an active area of study. Some synthetic cathinones also incorporate a 4-chlorophenyl moiety.

Table 2: Comparison of Related Ketone Systems

| Ketone System | General Structure | Key Research Areas |

| Propiophenones | Aryl-C(=O)-CH2-CH3 | Medicinal chemistry (antidiabetic, anticancer), Organic synthesis |

| Diarylacetones | Aryl-CH2-C(=O)-CH2-Aryl | Ligand design, Materials science |

| Chalcones | Aryl-CH=CH-C(=O)-Aryl | Medicinal chemistry (antitumor, anti-inflammatory) |

| Cathinones | Aryl-C(=O)-CH(NHR)-CH3 | Pharmacology, Toxicology, Synthetic chemistry |

Overview of Current Research Gaps and Future Directions for this compound

Despite the broad interest in propiophenone derivatives, a survey of the scientific literature reveals that this compound is a relatively understudied compound. While its synthesis and basic properties are documented, there is a notable lack of in-depth research into its potential applications.

Given the biological activities observed in structurally similar compounds, several avenues for future research can be proposed:

Biological Screening: A comprehensive evaluation of the biological activity of this compound is warranted. Based on the activities of other propiophenones and compounds with a 4-chlorophenyl group, this could include screening for anticancer, antidiabetic, or antimicrobial properties. The presence of the 4-chlorophenyl group in some compounds with anti-glioma activity suggests this could be a potential area of investigation. nih.gov

Catalysis: The structure of this compound could be explored for its potential as a ligand in catalysis. The stereochemistry of the chiral center at the second carbon position could be of particular interest in asymmetric catalysis.

Intermediate in Novel Syntheses: This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential pharmaceutical or material science applications. Its reactivity at the carbonyl group and the potential for functionalization of the aromatic rings offer multiple possibilities for derivatization.

Structure

3D Structure

Properties

Molecular Formula |

C15H13ClO |

|---|---|

Molecular Weight |

244.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-phenylpropan-1-one |

InChI |

InChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3 |

InChI Key |

YLIZKDAYWOXASN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorophenyl 2 Phenylpropan 1 One

Classical Organic Synthetic Routes

Traditional methods for constructing the 1-(4-chlorophenyl)-2-phenylpropan-1-one molecule often rely on well-established, multi-step reaction sequences that have been foundational in organic synthesis.

The Friedel-Crafts acylation is a primary method for forming aryl ketones through electrophilic aromatic substitution. organic-chemistry.org This strategy involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.

For the synthesis of this compound, this reaction would proceed by treating chlorobenzene (B131634) with 2-phenylpropanoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring. The substitution occurs predominantly at the para position relative to the chlorine atom due to the directing effects of the chloro group, yielding the desired product. A stoichiometric amount of the Lewis acid is generally required as it complexes with the resulting ketone product. organic-chemistry.org

Table 1: Friedel-Crafts Acylation for this compound

| Arene | Acylating Agent | Catalyst | Product |

|---|

Condensation reactions, such as the Aldol or Claisen-Schmidt condensation, provide a powerful means to form carbon-carbon bonds and can be adapted to construct the propan-1-one framework. ncert.nic.inmasterorganicchemistry.com These reactions typically involve the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com

A potential, albeit multi-step, route could begin with a Claisen-Schmidt condensation between 4-chloroacetophenone and benzaldehyde. masterorganicchemistry.com This reaction, carried out in the presence of a base like sodium hydroxide, would form 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone). Subsequent chemical transformations would be required to arrive at the final product. This would involve the reduction of the carbon-carbon double bond, followed by the introduction of a methyl group at the alpha-position to the carbonyl, a step that could be achieved via enolate alkylation. Due to the multiple steps and potential for side products, this is a less direct pathway.

The functionalization of the alpha-carbon (the carbon atom adjacent to the carbonyl group) is a key strategy in ketone synthesis. fiveable.me Alpha-halogenation introduces a reactive handle that can be used for subsequent carbon-carbon bond formation. libretexts.org The reaction can be catalyzed by either acid or base. pressbooks.pub

A plausible synthetic sequence could start with 1-(4-chlorophenyl)propan-1-one. This starting material can undergo alpha-halogenation, for instance with bromine (Br₂) in an acidic medium like acetic acid, to yield 2-bromo-1-(4-chlorophenyl)propan-1-one. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, and halogenation typically occurs once. pressbooks.pubjove.com The resulting α-haloketone is a versatile intermediate. It can then undergo a nucleophilic substitution reaction with a phenyl-containing nucleophile. For example, a Friedel-Crafts-type alkylation of benzene (B151609) using the α-bromoketone as the electrophile, catalyzed by a Lewis acid, would install the phenyl group at the alpha position to form the target molecule.

Table 2: Alpha-Halogenation and Substitution Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(4-Chlorophenyl)propan-1-one | Br₂, Acetic Acid | 2-Bromo-1-(4-chlorophenyl)propan-1-one |

Organometallic reagents are crucial for creating carbon-carbon bonds. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily react with carbonyl compounds and their derivatives.

Two primary strategies can be envisioned for the synthesis of this compound:

Attack on an Acyl Derivative: A Grignard reagent, such as 1-phenylethylmagnesium bromide, can be reacted with a 4-chlorobenzoyl derivative like 4-chlorobenzoyl chloride. This approach directly forms the ketone.

Attack on a Nitrile: An alternative involves the reaction of a Grignard reagent with a nitrile. For example, 4-chlorophenylmagnesium bromide can be added to 2-phenylpropanenitrile. The initial reaction forms an imine salt, which upon acidic hydrolysis, yields the desired ketone.

Modern Catalytic Approaches

Contemporary organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, which offer high efficiency, selectivity, and functional group tolerance under milder conditions. pkusz.edu.cnresearchgate.net

Transition metal-catalyzed cross-coupling reactions have become indispensable for the synthesis of complex molecules, including substituted ketones. researchgate.net Catalysts based on palladium, nickel, copper, and gold are commonly employed. pkusz.edu.cnccspublishing.org.cnmdpi.com

The synthesis of this compound can be accomplished using several carbonylative coupling strategies. For instance, a palladium- or nickel-catalyzed coupling reaction could be employed. ccspublishing.org.cnresearchgate.net One such approach is a carbonylative Suzuki coupling, which would involve the reaction of an aryl boronic acid with an acyl halide. A plausible route could involve the palladium-catalyzed coupling of 4-chlorobenzoyl chloride with a (1-phenylethyl)boronic acid derivative.

Another powerful method is the Heck reaction or related acylarylation processes. These reactions can couple aryl halides with alkenes or other partners to form ketones. researchgate.net Modern advancements have led to protocols for the direct C-H acylation of arenes, which could potentially construct the target molecule by reacting chlorobenzene with a 2-phenylpropanoyl source under the right catalytic conditions. These methods often represent a more direct and atom-economical approach compared to classical routes. researchgate.net

Table 3: Example of a Transition Metal-Catalyzed Coupling Approach

| Coupling Type | Aryl Source | Acyl Source/Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Type | (1-Phenylethyl)boronic acid | 4-Chlorobenzoyl chloride | Pd(PPh₃)₄ / Base |

Organocatalytic Methods in Asymmetric Ketone Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts. nih.gov These small organic molecules are often less toxic, less expensive, and more stable towards moisture and oxygen, aligning with the principles of green chemistry. nih.gov In the context of asymmetric ketone synthesis, organocatalysts are pivotal for establishing specific stereocenters, which is crucial for producing enantiomerically pure compounds.

Various organocatalytic strategies have been developed for reactions involving ketones. For instance, L-proline has been shown to catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to create functionalized β-amino alcohols. acs.org This type of three-component reaction demonstrates the ability of organocatalysts to facilitate complex bond formations in a single pot. acs.org

Another significant area is the asymmetric functionalization of the α-position of ketones. Organocatalysts, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, have been successfully used for the enantioselective α-bromination of ketones, achieving high yields and enantiomeric excesses (ee) of up to 94%. rsc.org Similarly, bifunctional thiourea-amine organocatalysts can be used for the stereodefined reduction of prochiral ketones to enantioenriched secondary alcohols. acs.org In this system, the catalyst activates both the ketone and the reducing agent (e.g., catecholborane) to achieve high stereocontrol. acs.org For the asymmetric Michael addition of ketones to nitroalkenes, chiral bifunctional organocatalysts like (R, R)-1,2-diphenylethylenediamine (DPEN) derivatives have been developed, yielding products with excellent enantioselectivity (up to 98% ee). mdpi.com

These methodologies highlight the potential of organocatalysis to synthesize chiral derivatives of this compound by controlling the stereochemistry at the α-carbon.

Biocatalytic Production of Chiral Phenylpropanone Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. nih.gov This approach is increasingly important for producing single-enantiomer chiral intermediates for various industries. nih.govresearchgate.net For phenylpropanone derivatives, biocatalysts, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are of significant interest.

Enzymes can be used as isolated proteins or within whole-cell systems. researchgate.net For example, research into the production of (S)-2-phenyl-1-propanol, a related chiral alcohol, investigated both recombinant horse-liver alcohol dehydrogenase (ADH) and whole-cell biocatalysts like Saccharomyces cerevisiae. researchgate.netuni-pannon.hu While the isolated ADH showed outstanding enantioselectivity, the whole-cell system offered advantages in cofactor regeneration. uni-pannon.hu The development of new whole-cell biocatalysts, such as recombinant Escherichia coli co-expressing multiple enzymes, has been shown to efficiently produce chiral acids like L- and D-phenyllactic acid from L-phenylalanine. nih.gov

A significant challenge in biocatalytic reductions is often the low stability of the enzyme in the presence of the substrate. researchgate.net However, strategies such as enzyme engineering and process optimization can overcome these limitations. For instance, a mutant of Candida tenuis xylose reductase demonstrated very high catalytic efficiency for (S)-2-phenylpropanal, and its stability was substantially improved when used within a whole-cell system designed for NADH recycling. researchgate.net Similarly, the enantioconvergent hydrolysis of racemic epoxides using a pair of epoxide hydrolases has been optimized to produce chiral diols at a gram-scale with high yield and enantiomeric excess, demonstrating an efficient strategy for industrial-scale production. nih.gov

| Biocatalyst System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Recombinant E. coli | L-phenylalanine | L- and D-Phenyllactic acid | Produced 59.9 mM L-PLA and 60.3 mM D-PLA in 6 hours. | nih.gov |

| Saccharomyces cerevisiae (whole-cell) | 2-Phenyl-1-propanal | (S)-2-phenyl-1-propanol | Characterized by substrate-limited kinetics and low enantioselectivity. | uni-pannon.hu |

| Recombinant horse-liver ADH (isolated enzyme) | 2-Phenyl-1-propanal | (S)-2-phenyl-1-propanol | Exhibited outstanding enantioselectivity but cofactor regeneration was rate-limiting. | uni-pannon.hu |

| Dual E. coli cell system (epoxide hydrolases) | rac-p-chlorostyrene oxide | (R)-p-chlorophenyl-1,2-ethanediol | Achieved 93.4% yield and 87.8% ee at 300 mM substrate concentration. | nih.gov |

One-Pot and Multicomponent Reaction (MCR) Strategies for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains most or all of the atoms of the starting materials. frontiersin.orgorganic-chemistry.org This approach offers significant advantages, including high atom economy, reduced synthesis time, and lower energy consumption, making it a sustainable methodology. frontiersin.org MCRs are powerful tools for creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. frontiersin.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct its core structure or more complex derivatives. Many MCRs, such as the Biginelli, Ugi, or Passerini reactions, are well-established for generating complex heterocyclic and acyclic structures. frontiersin.org The development of novel MCRs continues to expand the range of accessible molecular architectures. acs.orgnih.gov For instance, new multicomponent assembly processes have been designed for the rapid synthesis of complex heterocyclic scaffolds built upon a tetrahydroisoquinoline core. acs.orgnih.gov These strategies often allow for further diversification of the product through subsequent reactions. acs.org

The power of MCRs lies in their convergent nature, allowing for the rapid assembly of complex molecules in one pot, a significant advantage over traditional linear, multi-step syntheses. organic-chemistry.org The success of an MCR depends on carefully controlling reaction conditions to favor the formation of the desired product over potential side products. organic-chemistry.org

Reaction Mechanism Elucidation and Kinetic Studies of Synthetic Pathways

Understanding the reaction mechanism and kinetics is fundamental to optimizing a synthetic process. For the synthesis of arylpropanones, various pathways can be envisioned. A known method for preparing a related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, involves a Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and a ketone, followed by acid-catalyzed hydrolysis. google.com

Another relevant synthesis is the reaction of 4-chlorobenzaldehyde (B46862) with 2-bromoacetophenone (B140003) in the presence of zinc (a Reformatsky-type reaction), which produces the intermediate 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one. researchgate.net Kinetic studies of such reactions help to identify rate-limiting steps and understand the influence of catalysts and reaction conditions.

In organocatalysis, mechanistic studies often reveal a network of equilibria that ultimately lead to the product. For example, in the Michael addition of ketones to nitroalkenes catalyzed by a thiourea (B124793) derivative, the proposed mechanism involves the formation of an enamine intermediate from the ketone and the catalyst. mdpi.com This enamine then attacks the nitroalkene, which is activated by hydrogen bonding to the thiourea moiety of the catalyst, thereby controlling the stereochemical outcome. mdpi.com Similarly, in reductions using bifunctional catalysts, the catalyst is believed to form a complex with the reducing agent, enhancing its nucleophilicity while the other functional part of the catalyst activates the ketone. acs.org

Optimization of Synthetic Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical step to ensure a synthetic method is efficient, cost-effective, and scalable. Key parameters that are typically optimized include temperature, solvent, catalyst loading, and reactant concentrations.

For instance, in the synthesis of a 1-(4-phenylquinolin-2-yl)propan-1-one derivative, a solvent-free Friedländer quinoline (B57606) synthesis was enhanced by using poly(phosphoric acid) as a catalyst at 90 °C, resulting in an 82% yield. nih.gov In another example, the synthesis of a pyrrol-3-one derivative via base-catalyzed intramolecular cyclization was optimized by performing the reaction with KOH in ethanol (B145695) at 40–45 °C for 8 hours, achieving a 75% yield. mdpi.com

Temperature can have a significant impact on both yield and selectivity. In an enantioselective reduction using a bifunctional thiourea-amine catalyst, a study of the reaction temperature revealed a non-linear effect on enantioselectivity. acs.org The highest enantiomeric excess (98% ee) and a high yield (88%) were achieved at -46 °C. acs.org

| Target Compound/Class | Reaction Type | Key Optimized Parameters | Result | Reference |

|---|---|---|---|---|

| 1-(4-Phenylquinolin-2-yl)propan-1-one | Friedländer quinoline synthesis | Solvent-free, poly(phosphoric acid) catalyst, 90 °C | 82% yield | nih.gov |

| 1,2-dihydro-3H-pyrrol-3-one derivative | Base-catalyzed intramolecular cyclization | KOH in ethanol, 40–45 °C, 8 h | 75% yield | mdpi.com |

| Enantioenriched Secondary Alcohols | Organocatalytic ketone reduction | Temperature (-46 °C), Catalyst D (10 mol%) | 88% yield, 98% ee | acs.org |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | Hydrolysis | Aqueous HCl, 20-40 °C, 3-10 h | Effective preparation for large-scale development. | google.com |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(4-Chlorophenyl)-2-phenylpropan-1-one

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. In this compound, the proton signals are expected to appear in distinct regions of the spectrum, corresponding to the aromatic protons of the 4-chlorophenyl and phenyl groups, the methine proton, and the methyl protons.

The aromatic protons of the 4-chlorophenyl group are anticipated to present as a set of doublets due to the para-substitution pattern. The protons ortho to the carbonyl group would be deshielded and appear at a higher chemical shift (δ) compared to the protons meta to the carbonyl group. Similarly, the protons of the unsubstituted phenyl group would likely appear as a multiplet in the aromatic region of the spectrum. The methine proton (CH) adjacent to both the phenyl group and the carbonyl group is expected to be a quartet, split by the three protons of the neighboring methyl group. The methyl (CH₃) protons would, in turn, appear as a doublet, split by the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4-chlorophenyl) | ~7.8-8.0 | Doublet |

| Aromatic (4-chlorophenyl) | ~7.4-7.6 | Doublet |

| Aromatic (phenyl) | ~7.2-7.4 | Multiplet |

| Methine (CH) | ~4.5-5.0 | Quartet |

Note: The predicted values are based on general principles of NMR spectroscopy and comparison with related structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

The carbonyl carbon (C=O) is the most deshielded and will appear at the highest chemical shift, typically in the range of δ 195-205 ppm. The carbon atoms of the two aromatic rings will produce a series of signals in the δ 125-145 ppm region. The carbon atom bonded to the chlorine in the 4-chlorophenyl ring will have a characteristic chemical shift. The methine carbon and the methyl carbon will appear in the aliphatic region of the spectrum, at lower chemical shifts.

For comparison, ¹³C NMR data for the related compound 1-(4-chlorophenyl)-3-(2-(trifluoromethyl)phenyl)propan-1-one shows a carbonyl signal at δ 197.57 ppm and aromatic signals between δ 123-145 ppm. rsc.org This supports the predicted chemical shift ranges for the target molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198-202 |

| Aromatic (C-Cl) | ~138-140 |

| Aromatic (quaternary) | ~135-142 |

| Aromatic (CH) | ~128-132 |

| Methine (CH) | ~45-55 |

Note: The predicted values are based on general principles of NMR spectroscopy and comparison with related structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing definitive evidence for the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methine proton and the methyl protons, confirming the propan-1-one backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

While specific 2D NMR data for the title compound were not found in the literature, these techniques are standard for structural elucidation and would be essential for a complete characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methine groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, around 1090 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. For instance, the IR spectrum of the related compound 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one (B8815616) hydrochloride shows a characteristic C=O band. biosynth.com

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Carbonyl (C=O) Stretch | ~1685 |

| Aromatic C=C Stretch | ~1450-1600 |

Note: The predicted values are based on characteristic group frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While strong dipoles lead to strong IR absorptions, changes in polarizability during a vibration lead to strong Raman signals. Therefore, the aromatic ring vibrations and the C=C bonds are expected to show strong signals in the FT-Raman spectrum. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the chromophoric systems present.

Analysis of Electronic Transitions and Chromophoric Systems

The molecular structure of this compound contains two primary chromophoric systems: the 4-chlorobenzoyl group and the phenyl group attached to the alpha-carbon. These aromatic systems and the carbonyl group are responsible for the compound's characteristic UV-Vis absorption spectrum.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the C=O bond. This transition is generally of lower intensity compared to the π → π* transitions.

The presence of the chlorine atom on the phenyl ring can influence the absorption maxima. While chlorine is an ortho-, para- director, its inductive effect can cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted benzoyl group, depending on the electronic environment.

A structurally related compound, 4-chloroacetophenone, which shares the 4-chlorobenzoyl chromophore, exhibits absorption maxima that can serve as a reference. For instance, in various solvents, acetophenones typically show a strong absorption band around 240-280 nm, corresponding to the π → π* transition of the benzoyl group, and a weaker band in the region of 300-330 nm, attributed to the n → π* transition of the carbonyl group.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. These solvent-induced shifts in the absorption maxima (solvatochromism) can provide insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (red shift). This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state. The excited state, being less polar in this region, is not stabilized to the same extent, leading to an increase in the transition energy.

Studies on structurally similar chalcones have demonstrated these solvent effects. As the solvent polarity increases, the absorption maxima corresponding to the π → π* transitions show a bathochromic shift, while the n → π* transitions exhibit a hypsochromic shift.

Table 1: Expected Solvent Effects on the UV-Vis Absorption Maxima of this compound

| Solvent | Polarity (ET(30)) | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

|---|---|---|---|

| n-Hexane | 31.0 | ~245 | ~320 |

| Ethanol (B145695) | 51.9 | ~255 | ~310 |

| Acetonitrile (B52724) | 45.6 | ~250 | ~315 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which leads to the formation of a molecular ion (M+) and various fragment ions.

The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected, reflecting the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways are likely to involve the cleavage of the bonds adjacent to the carbonyl group. Key expected fragment ions include:

[C₇H₄ClO]⁺: A prominent peak corresponding to the 4-chlorobenzoyl cation (m/z 139/141), resulting from the alpha-cleavage between the carbonyl carbon and the adjacent chiral carbon.

[C₈H₉]⁺: A fragment corresponding to the phenylpropyl group (m/z 105), arising from the cleavage of the bond between the carbonyl carbon and the 4-chlorophenyl ring.

[C₆H₅]⁺: The phenyl cation (m/z 77), which can be formed through further fragmentation.

[C₄H₂Cl]⁺: A fragment from the chlorophenyl ring (m/z 111/113).

Table 2: Proposed GC-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 244/246 | [M]⁺ | [C₁₅H₁₃ClO]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ | 4-chlorobenzoyl cation |

| 105 | [C₆H₅CHCH₃]⁺ | 1-phenylethyl cation |

| 111/113 | [ClC₆H₄]⁺ | 4-chlorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds and is widely employed for purity assessment.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid (e.g., formic acid) to improve peak shape. The eluent from the HPLC column is then introduced into the mass spectrometer.

Using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is ionized, typically forming a protonated molecule [M+H]⁺. The mass spectrometer then detects the m/z of this ion, confirming the presence of the target compound. By monitoring the total ion chromatogram (TIC) and extracting the ion chromatogram for the specific m/z of the protonated molecule, the purity of the sample can be determined by comparing the peak area of the main compound to the areas of any impurity peaks. This method offers high sensitivity and selectivity for detecting and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in the definitive identification of a compound.

The theoretical exact mass of this compound (C₁₅H₁₃ClO) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClO |

| Theoretical Exact Mass | 244.0655 g/mol |

An experimental HRMS measurement that provides a mass value very close to the theoretical exact mass (typically within a few parts per million, ppm) confirms the elemental composition of the compound with a high degree of confidence. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Advanced Structural Analysis: X Ray Crystallography of 1 4 Chlorophenyl 2 Phenylpropan 1 One and Its Derivatives

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is an indispensable tool for obtaining the absolute structure of chiral molecules and for providing a detailed picture of atomic arrangement in the crystalline state. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule can be constructed. This technique is crucial for verifying the connectivity of atoms and for providing the precise geometric data necessary for a comprehensive structural analysis. For complex organic molecules, including derivatives of 1-(4-chlorophenyl)-2-phenylpropan-1-one, this method is the gold standard for structural elucidation. The process can sometimes be challenging, and in cases of poor crystal quality or ambiguity, combining X-ray diffraction data with other methods like solid-state NMR and computational modeling can enhance the reliability of the structure determination.

Determination of Molecular Conformation, Bond Lengths, and Bond Angles

The data from X-ray diffraction allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between adjacent chemical bonds (bond angles). This information is critical for defining the molecule's conformation—the spatial arrangement of its atoms.

In derivatives like deoxybenzoins and chalcones, the core structure consists of two aromatic rings linked by a three-carbon chain containing a carbonyl group. The flexibility of this chain, particularly the single bonds on either side of the carbonyl, allows for a range of conformations.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as chalcone (B49325) derivatives, provides insight into typical geometric parameters. For instance, in the structure of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, the bond lengths are reported to be within normal ranges. nih.gov The carbonyl C=O double bond is typically around 1.22 Å, while C-C single bonds within the propane (B168953) chain are approximately 1.52 Å. The C-Cl bond length is generally observed to be near 1.74 Å.

The bond angles define the local geometry around each atom. The sp² hybridized carbonyl carbon exhibits angles close to 120°, while the sp³ hybridized carbon at the 2-position (C2) has tetrahedral angles near 109.5°. Deviations from these ideal values can indicate steric strain within the molecule.

Table 1: Representative Bond Lengths and Angles in a Related Chalcone Derivative (Data extrapolated from typical values for similar structures)

| Bond/Angle | Type | Typical Value |

| C=O | Double | ~ 1.22 Å |

| C-Cl | Single | ~ 1.74 Å |

| C-C (aromatic) | Aromatic | ~ 1.39 Å |

| C-C (aliphatic) | Single | ~ 1.52 Å |

| C-C=O | Angle | ~ 120° |

| C-CH-C | Angle | ~ 110° |

This interactive table provides typical bond length and angle values observed in compounds structurally related to this compound.

Analysis of Aromatic Ring Orientations and Dihedral Angles

A key feature of the molecular structure of this compound and its derivatives is the relative orientation of the two aromatic rings. This is described by dihedral angles—the angle between two intersecting planes. In this case, the planes are defined by the atoms of the 4-chlorophenyl ring and the phenyl ring.

These molecules are typically not planar. The steric hindrance between the aromatic rings and the carbonyl group forces them to twist relative to each other and to the central propanone linker. In the structure of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is 53.5°. nih.gov The central enone group is also twisted away from the planes of the two rings, by 24.5° and 33.5° respectively. nih.gov This non-planar conformation is a compromise between maximizing electronic conjugation (which would favor planarity) and minimizing steric repulsion. In another related molecule, (R,E)-3-(4-chlorophenyl)-1-phenylallyl 4-nitrobenzoate, the phenyl ring and the chlorophenyl group are twisted with a dihedral angle of 76.95°.

Table 2: Selected Dihedral Angles in a Related Chalcone Derivative (Data from (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one) nih.gov

| Description | Angle (°) |

| Between the two phenyl rings | 53.5 |

| Between the enone plane and the chlorophenyl ring | 24.5 |

| Between the enone plane and the other phenyl ring | 33.5 |

This interactive table shows the significant twisting present in a molecule containing the 1-(4-chlorophenyl)ketone moiety.

Supramolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular forces. These supramolecular interactions, though individually weak, collectively determine the crystal's stability, density, and melting point.

C-H⋯O Hydrogen Bonding Networks

While lacking strong hydrogen bond donors like O-H or N-H, the molecular structure contains several C-H bonds that can act as weak hydrogen bond donors, with the carbonyl oxygen serving as a prominent acceptor. These C-H⋯O interactions are a significant force in the crystal packing of many ketones.

Aromatic π–π Stacking and C-H⋯π Interactions

The electron-rich aromatic rings are key players in forming the supramolecular assembly. They interact through two main types of forces: π–π stacking and C-H⋯π interactions.

π–π Stacking: This interaction occurs when the planar faces of two aromatic rings pack against each other. The study of 1-(4-chlorophenyl)propan-1-one reveals the presence of π–π stacking of the aromatic rings as a key feature of its supramolecular structure. researchgate.net These interactions are often in a parallel-displaced or T-shaped arrangement rather than a direct face-to-face stack to minimize electrostatic repulsion. The presence of the electron-withdrawing chlorine atom can influence the nature of this stacking, potentially favoring interactions with the electron-rich unsubstituted phenyl ring of a neighboring molecule.

Influence of Crystal Packing on Molecular Conformation

The final conformation adopted by a molecule in a crystal is a delicate balance between intramolecular forces (like steric hindrance) and the drive to form the most stable intermolecular network (crystal packing). researchgate.net The need to arrange molecules efficiently in three-dimensional space to maximize favorable interactions, such as the C-H⋯O and π–π interactions discussed above, can force the molecule into a conformation that is not necessarily its lowest energy state in the gas phase or in solution.

For example, the observed twisting of the aromatic rings relative to the ketone backbone is a direct consequence of this balance. While a more planar conformation might improve π-orbital overlap along the molecule's backbone, it would create significant steric clashes. The observed non-planar structure allows molecules to pack more closely, enabling stronger intermolecular forces which ultimately stabilize the entire crystal. researchgate.net The specific arrangement, whether it be herringbone, layered, or more complex, is dictated by the collective optimization of all these weak interactions, demonstrating how crystal packing directly influences molecular conformation.

Computational Chemistry and Molecular Modeling of 1 4 Chlorophenyl 2 Phenylpropan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Optimized Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational studies of organic molecules like 1-(4-Chlorophenyl)-2-phenylpropan-1-one. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for molecules of this size.

Table 1: Representative Optimized Geometrical Parameters for a Similar Chalcone (B49325) Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G) |

| Bond Length | C=O | 1.23 Å |

| C-Cl | 1.75 Å | |

| Bond Angle | C-C-C (propanone) | 118.5° |

| Dihedral Angle | Phenyl-C=O | 25.4° |

Note: This data is illustrative and based on calculations for a similar chalcone derivative, as specific data for this compound is not available.

Prediction of Vibrational Frequencies and Comparative Analysis with Experimental Data

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated using the same DFT method. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The calculated vibrational spectra (Infrared and Raman) are then compared with experimentally obtained spectra. It is a common practice to scale the calculated frequencies by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data. For example, a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline demonstrated a good correlation between the experimental FT-IR spectrum and the vibrational frequencies calculated using the DFT B3LYP/6-311G** method nih.gov. This comparative analysis allows for the confident assignment of the observed spectral bands to specific molecular vibrations.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyrazoline Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| C=O stretch | 1665 | 1670 | Carbonyl group vibration |

| C-Cl stretch | 780 | 785 | Chloro-phenyl bond vibration |

| Aromatic C-H stretch | 3050 | 3055 | Phenyl ring C-H stretching |

Note: This data is illustrative and based on a study of a related pyrazoline derivative. The values serve to demonstrate the typical agreement between experimental and theoretical data.

Calculation of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Band Gap)

The electronic properties of this compound are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between the HOMO and LUMO energies is known as the HOMO-LUMO energy gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For the related chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), the HOMO-LUMO energy gap was calculated to be 3.332 eV nih.gov.

Table 3: Calculated Electronic Properties for a Similar Chalcone (DAP)

| Property | Calculated Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -2.56 |

| HOMO-LUMO Gap | 3.33 |

Note: This data is for the related compound (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) and serves as an example of the typical values obtained from such calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around the molecule.

In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For molecules containing electronegative atoms like oxygen and chlorine, these regions are expected to show a negative electrostatic potential. The MEP analysis of related chalcones often reveals that the oxygen atom of the carbonyl group is the most electronegative site, making it a likely point of interaction with electrophiles.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within the molecule from the quantum chemical calculations. This analysis provides a quantitative measure of the electron distribution across the molecule.

Conformational Analysis and Potential Energy Surface Mapping

This compound has several rotatable bonds, which means it can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformer(s) and to understand the energy landscape associated with rotations around these bonds.

A potential energy surface (PES) scan is a computational technique used for this purpose. It involves systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers. For a similar chalcone derivative, a PES scan was utilized to determine its most stable conformational structure nih.gov. This type of analysis is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or physical properties.

Theoretical Prediction of Spectroscopic Parameters and Validation

Beyond vibrational spectra, computational methods can also predict other spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C) and electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and, consequently, the UV-Vis absorption maxima.

These theoretical predictions can be validated by comparing them with experimental spectroscopic data. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model and allows for a more detailed interpretation of the experimental results. For instance, in a study of a quinoline (B57606) derivative, the calculated ¹H- and ¹³C-NMR chemical shifts using various DFT functionals were compared with experimental data to validate the computational approach nih.gov.

Chemical Reactivity and Derivatization Strategies for 1 4 Chlorophenyl 2 Phenylpropan 1 One

Oxidation Reactions of the Ketone Carbonyl and Aromatic Moieties

The oxidation of 1-(4-chlorophenyl)-2-phenylpropan-1-one can proceed through several pathways, primarily targeting the carbon-hydrogen bond at the alpha-position and the ketone moiety itself. In a process analogous to the oxidation of similar ketones like benzyl (B1604629) para-chlorophenyl ketone, the reaction in the presence of an oxidant can lead to the formation of an α-hydroperoxide intermediate. researchgate.net This intermediate is often unstable and can decompose.

The decomposition of the α-hydroperoxide can proceed via a heterolytic route, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group. This would yield p-chlorobenzoic acid and 2-phenylpropionaldehyde. The aldehyde formed is susceptible to further oxidation, ultimately yielding benzoic acid. researchgate.net

Another potential oxidation pathway is the Baeyer-Villiger oxidation, where peroxy acids are used to convert the ketone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the adjacent groups determines the final product.

| Oxidation Reaction | Reagents | Major Products | Notes |

| Alpha-Carbon Oxidation | O₂, Initiators | p-Chlorobenzoic acid, 2-Phenylpropionaldehyde | Proceeds via an α-hydroperoxide intermediate. researchgate.net |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | 4-chlorophenyl 2-phenylpropanoate (B8470279) or Phenyl (4-chlorobenzoyl)acetate | Product depends on the migratory aptitude of the aryl vs. the alpha-substituted alkyl group. |

Reduction Reactions of the Ketone Group to Alcohol Derivatives

The ketone carbonyl group in this compound is readily reduced to a secondary alcohol, yielding 1-(4-chlorophenyl)-2-phenylpropan-1-ol. This transformation can be achieved using a variety of reducing agents.

For laboratory-scale synthesis, common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These reactions are typically high-yielding and proceed under mild conditions. Catalytic hydrogenation, employing hydrogen gas and a metal catalyst like palladium, platinum, or nickel, is also an effective method, particularly for industrial-scale production.

Furthermore, stereoselective reduction can be achieved using chiral reducing agents or biocatalysts, such as ketoreductases (KREDs) from various microorganisms. researchgate.net These enzymatic reductions can produce specific stereoisomers of the resulting alcohol with high enantiomeric excess, which is crucial for the synthesis of chiral molecules. researchgate.net

| Reducing Agent/Method | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 1-(4-Chlorophenyl)-2-phenylpropan-1-ol | Mild, selective for carbonyls. |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Chlorophenyl)-2-phenylpropan-1-ol | Powerful, less selective, requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 1-(4-Chlorophenyl)-2-phenylpropan-1-ol | Scalable, can also reduce other functional groups under harsher conditions. |

| Ketoreductases (KREDs) | (R)- or (S)-1-(4-Chlorophenyl)-2-phenylpropan-1-ol | High stereoselectivity, environmentally friendly ("green chemistry"). researchgate.net |

Nucleophilic Substitution Reactions on the 4-Chlorophenyl Group

The chlorine atom on the 4-chlorophenyl ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org The feasibility of this reaction is significantly enhanced by the presence of the ketone group, which is a strong electron-withdrawing group, particularly from the para position where the chlorine is located. quizlet.com

The SNAr mechanism involves two main steps:

Attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the oxygen atom of the ketone group.

Elimination of the chloride ion, which acts as the leaving group, to restore the aromaticity of the ring. libretexts.org

A variety of nucleophiles can be employed in this reaction, allowing for the introduction of diverse functional groups.

| Nucleophile | Product | Example Application |

| Ammonia (NH₃) or Amines (R-NH₂) | 1-(4-Aminophenyl)-2-phenylpropan-1-one | Synthesis of aniline (B41778) derivatives. |

| Alkoxides (RO⁻) | 1-(4-Alkoxyphenyl)-2-phenylpropan-1-one | Formation of aryl ethers. |

| Hydroxide (OH⁻) | 1-(4-Hydroxyphenyl)-2-phenylpropan-1-one | Synthesis of phenol (B47542) derivatives. |

| Thiolates (RS⁻) | 1-(4-(Alkylthio)phenyl)-2-phenylpropan-1-one | Formation of thioethers. |

Electrophilic Aromatic Substitution Reactions on the Phenyl and 4-Chlorophenyl Rings

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with one of the aromatic rings, replacing a hydrogen atom. masterorganicchemistry.com The reactivity and regioselectivity of this substitution are governed by the existing substituents on each ring. libretexts.org

On the 4-Chlorophenyl Ring: This ring is significantly deactivated towards EAS. Both the chlorine atom (via induction) and the acyl group (via resonance and induction) are electron-withdrawing, making the ring less nucleophilic. libretexts.org Any substitution that does occur would be directed to the positions meta to the acyl group (C-3 and C-5).

On the Phenyl Ring: This ring is activated by the alkyl group attached to it (the rest of the molecule). Alkyl groups are electron-donating and act as ortho, para-directors. libretexts.org Therefore, electrophilic substitution will preferentially occur at the ortho (C-2') and para (C-4') positions of this unsubstituted phenyl ring.

| Reaction Type | Reagents | Target Ring | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | 1-(4-Chlorophenyl)-2-(4-nitrophenyl)propan-1-one and 1-(4-Chlorophenyl)-2-(2-nitrophenyl)propan-1-one |

| Halogenation | Br₂, FeBr₃ | Phenyl Ring | 1-(4-Chlorophenyl)-2-(4-bromophenyl)propan-1-one and 1-(4-Chlorophenyl)-2-(2-bromophenyl)propan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenyl Ring | 1-(4-Chlorophenyl)-2-(4-acylphenyl)propan-1-one |

Reactions at the Alpha-Carbon of the Ketone (e.g., Alkylation, Halogenation, Condensation)

The alpha-carbon of this compound, which is bonded to both the carbonyl group and the phenyl ring, possesses an acidic hydrogen. This acidity allows for its removal by a suitable base to form a resonance-stabilized enolate anion. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles. pearson.com

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to form a new carbon-carbon bond, leading to a more substituted ketone. pearson.com

Halogenation: Under acidic or basic conditions, the alpha-carbon can be halogenated with reagents like Br₂. The reaction is often autocatalytic in the presence of acid. libretexts.org

Condensation: The enolate can act as a nucleophile in condensation reactions. For example, in an Aldol-type reaction, it can attack the carbonyl group of another molecule (like an aldehyde or ketone), forming a β-hydroxy ketone after a workup. youtube.com This product can sometimes dehydrate to form an α,β-unsaturated ketone, a reaction known as an Aldol condensation. youtube.com

| Reaction Type | Reagents | Intermediate | Product Type |

| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone |

| Halogenation | Br₂, H⁺ or OH⁻ | Enolate/Enol | α-Halo Ketone |

| Aldol Addition | 1. Base 2. Aldehyde/Ketone (R'COR'') | Enolate | β-Hydroxy Ketone |

Synthesis of Complex Organic Architectures through Further Derivatization

The varied reactivity of this compound and its derivatives makes it a valuable building block for constructing more complex molecular structures, including heterocyclic compounds and agrochemicals.

For instance, derivatives of this ketone serve as key intermediates in the synthesis of fungicides. A notable example is the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which is a crucial precursor for the triazole fungicide cyproconazole. google.com

In another synthetic application, related structures can be transformed into complex heterocyclic systems. For example, through a series of steps, the core structure can be incorporated into aminoacetylenic ketones. These intermediates can then undergo base-catalyzed intramolecular cyclization to yield functionalized pyrrol-3-one heterocycles, a scaffold found in many biologically active compounds. mdpi.com This demonstrates how the initial framework can be elaborated into advanced molecular architectures with potential applications in medicinal chemistry. mdpi.com

Stereochemistry and Enantioselective Synthesis of 1 4 Chlorophenyl 2 Phenylpropan 1 One

Chiral Nature of 1-(4-Chlorophenyl)-2-phenylpropan-1-one and Identification of Chiral Centers

The molecular structure of this compound, with the chemical formula C₁₅H₁₃ClO, inherently possesses chirality. nih.govnih.gov Chirality in this molecule arises from the presence of a stereogenic center, also known as a chiral center. This center is located at the second carbon atom (C2) of the propane (B168953) chain.

The C2 carbon is bonded to four different substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

A 4-chlorobenzoyl group (-C(=O)C₆H₄Cl)

Due to this arrangement, the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-(4-chlorophenyl)-2-phenylpropan-1-one and (S)-1-(4-chlorophenyl)-2-phenylpropan-1-one. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The presence of this single chiral center is the fundamental reason for the extensive research into asymmetric methods for its synthesis. nih.gov

Asymmetric Synthetic Approaches to Enantiopure this compound

The synthesis of single-enantiomer compounds is a primary goal in modern organic chemistry, particularly for applications where stereochemistry is critical. mdpi.com The production of enantiopure this compound can be achieved through several asymmetric strategies.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.com These catalysts can be metal complexes or small organic molecules (organocatalysts).

Metal-Based Catalysis : Chiral transition metal complexes are effective for various asymmetric transformations. For instance, the asymmetric hydrogenation of a suitable α,β-unsaturated ketone precursor using a chiral rhodium or iridium catalyst could produce the desired chiral center. Similarly, an asymmetric Friedel-Crafts alkylation of a benzene (B151609) ring with a chiral electrophile, mediated by a chiral Lewis acid catalyst, could be a viable route.

Organocatalysis : This approach avoids the use of metals, employing chiral organic molecules like proline derivatives or diarylprolinol silyl (B83357) ethers. mdpi.com A potential organocatalytic route to this compound could involve the asymmetric Michael addition of an appropriate nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral amine or phosphoric acid to establish the stereocenter with high enantioselectivity. mdpi.comchemrxiv.org

Table 1: Potential Chiral Catalyst-Mediated Synthetic Strategies

| Catalysis Type | Reaction | Potential Catalyst Class | Expected Outcome |

|---|---|---|---|

| Metal Catalysis | Asymmetric Hydrogenation | Chiral Rhodium/Iridium Complexes | Enantioselective reduction of a C=C bond in a precursor to form the chiral center. |

| Organocatalysis | Asymmetric Michael Addition | Diarylprolinol Silyl Ethers | Stereocontrolled formation of the C-C bond at the C2 position. mdpi.com |

| Organocatalysis | Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Enantioselective alkylation of a 2-phenylpropan-1-one enolate. |

| Metal Catalysis | Asymmetric Friedel-Crafts Reaction | Chiral Lewis Acids | Stereoselective introduction of one of the aryl groups. mdpi.com |

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

A common strategy involves the use of Evans-type oxazolidinone auxiliaries or pseudoephedrine amides. wikipedia.orgresearchgate.net For the synthesis of this compound, a potential pathway is:

Attachment of a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to propanoic acid to form a chiral imide.

Deprotonation to form a stereochemically defined enolate.

Diastereoselective alkylation of this enolate with a 4-chlorobenzyl halide.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched product.

The choice of auxiliary and reaction conditions allows for the selective synthesis of either the (R) or (S) enantiomer. researchgate.net

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov Chemoenzymatic strategies combine enzymatic steps with traditional chemical reactions to build complex molecules. nih.govresearchgate.net

Potential biocatalytic routes for producing enantiopure this compound include:

Kinetic Resolution : A racemic mixture of the ketone can be treated with an enzyme, such as a lipase (B570770) or dehydrogenase, that selectively reacts with one enantiomer. researchgate.net For example, a stereoselective reduction of the carbonyl group of one enantiomer to a secondary alcohol would allow for the separation of the unreacted ketone enantiomer from the newly formed alcohol.

Asymmetric Reduction of a Prochiral Precursor : An enzyme, particularly an alcohol dehydrogenase (ADH), could catalyze the asymmetric reduction of a prochiral diketone or an α-substituted β-ketoester precursor to generate the desired chiral center with high enantiomeric excess (ee). nih.gov The resulting chiral alcohol could then be chemically oxidized to the target ketone.

These enzymatic methods are valued for their superb selectivity and operation under ambient temperature and neutral pH. nih.gov

Methods for Determination of Enantiomeric Purity

Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial to assess the success of an asymmetric synthesis. thieme-connect.de Several analytical methods are available for this purpose.

Chiral Chromatography (HPLC and GC) : This is one of the most common and reliable methods for separating and quantifying enantiomers. nih.gov The technique involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netlibretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. researchgate.netnih.gov The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the mixture. libretexts.org

Polarimetry : This classical method measures the extent to which a sample of a chiral compound rotates plane-polarized light. thieme-connect.de The measured rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often used as a measure of enantiomeric purity. However, this method requires that the specific rotation of the pure enantiomer is known and can be less accurate for samples with very high enantiomeric purity. thieme-connect.de

Chiral NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity, although enantiomers themselves are indistinguishable in a standard achiral NMR experiment. libretexts.org To differentiate them, a chiral auxiliary is used. This can be a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent (CDA), which reacts with the enantiomers to form stable diastereomers. libretexts.orglibretexts.org These resulting diastereomeric species have distinct NMR spectra, and the integration of their unique signals allows for the precise quantification of the enantiomeric ratio. libretexts.org

Table 2: Comparison of Methods for Determining Enantiomeric Purity

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net | High accuracy and precision; direct quantification of enantiomers. nih.gov | Requires development of specific methods; expensive chiral columns. libretexts.org |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. thieme-connect.de | Simple and rapid measurement. thieme-connect.de | Requires known specific rotation of pure enantiomer; low sensitivity for high ee samples. thieme-connect.de |

| Chiral NMR | Enantiomers are converted to diastereomeric species (via CSA or CDA) which are distinguishable by NMR. libretexts.org | Provides structural information; no separation needed. libretexts.org | May require derivatization; potential for signal overlap; CSA/CDA can be expensive. |

Role in Organic Synthesis and Precursor Chemistry

1-(4-Chlorophenyl)-2-phenylpropan-1-one as a Versatile Building Block in Complex Molecule Synthesis

The 1-(4-chlorophenyl)propan-1-one scaffold serves as a key starting point for constructing more complex molecular architectures. The ketone functionality is a prime site for nucleophilic addition and condensation reactions, while the α-proton can be abstracted to form an enolate, enabling a host of carbon-carbon bond-forming reactions. This versatility allows chemists to introduce diverse functional groups and build intricate molecular frameworks. For instance, derivatives of this scaffold are crucial intermediates in the production of agrochemicals, such as the fungicide cyproconazole, which is derived from the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.com The synthesis of such molecules often involves multi-step processes where the initial ketone is strategically modified to achieve the final complex target. google.com

Precursor to Biologically Active Compounds (e.g., Substituted Amines)

A significant application of this compound is its role as a precursor in the synthesis of biologically active compounds, particularly substituted amines. The conversion of the ketone's carbonyl group into a carbon-nitrogen bond is a key transformation that unlocks access to numerous classes of pharmacologically relevant molecules.

One straightforward application is the synthesis of primary amines through reductive amination. For example, 1-(4-chlorophenyl)propan-1-one can be converted to 1-(4-chlorophenyl)propan-1-amine (B1315154) by first reacting it with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by reduction with a reagent like borane-tetrahydrofuran (B86392) complex. chemicalbook.com

| Step | Reactants | Conditions | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | 1-(4-chlorophenyl)propan-1-one, Hydroxylamine hydrochloride, Triethylamine | Ethanol (B145695), Room temperature, 16h | 1-(4-chlorophenyl)-N-hydroxypropan-1-imine | chemicalbook.com |

| 2 | 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, Borane-tetrahydrofuran complex | Tetrahydrofuran, 80°C, 16h | 1-(4-chlorophenyl)propan-1-amine | chemicalbook.com |

Furthermore, the scaffold is integral to the structure of certain synthetic cathinones, which are known for their psychoactive properties. researchgate.net An example is 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (also known as 4-CDC), a substituted cathinone (B1664624) derivative. researchgate.net The synthesis of such compounds highlights the role of the ketone as a handle for introducing various amine substituents, leading to a wide range of derivatives with distinct biological profiles.

Modern biocatalytic methods also utilize similar ketone precursors for synthesizing valuable chiral amines. Transaminases (TAs) are employed for the asymmetric synthesis of 1-phenylpropan-2-amine derivatives from prochiral ketones, offering an environmentally favorable alternative to traditional chemical methods. rsc.orgresearchgate.net This approach allows for the production of specific enantiomers, which is crucial for pharmaceutical applications as different enantiomers can have vastly different biological effects. rsc.org

Application in the Synthesis of Heterocyclic Systems

The reactivity of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds. These cyclic structures are core components of many pharmaceuticals and other functional materials.

Imidazole (B134444) Derivatives: The related α-chloroketone, 2-chloro-1-(4-chlorophenyl)ethan-1-one, is used to synthesize 2-amino imidazole derivatives through condensation with substituted guanidines. mdpi.com This reaction proceeds via initial alkylation followed by intramolecular condensation and aromatization to form the imidazole ring. mdpi.com Similarly, 1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, derived from a related ketone, serves as a key intermediate for new imidazole-containing antifungal agents. researchgate.net

Pyrrol-3-ones: The structural backbone of this compound is found in more complex molecules that undergo cyclization to form heterocyclic systems like pyrrol-3-ones. For example, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one is synthesized via the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone precursor. mdpi.com Pyrrol-3-ones are an important class of heterocycles present in natural products and are investigated for a range of biological activities. mdpi.com

Other Heterocycles: The versatility of the ketone allows for its incorporation into various synthetic pathways to create other ring systems. For example, derivatives have been used to synthesize a series of mercapto heterocyclic compounds which have shown potential antibacterial and antifungal activity. nanoient.orgresearchgate.net

| Heterocyclic System | Precursor Type | Synthetic Approach | Potential Application | Source |

|---|---|---|---|---|

| Imidazoles | α-chloroketone | Condensation with guanidine | Antifungal agents | mdpi.comresearchgate.net |

| Pyrrol-3-ones | Aminoacetylenic ketone | Base-catalyzed intramolecular cyclization | Pharmacological agents | mdpi.com |

| Mercapto Heterocycles | Piperazinyl-propan-1-one derivative | Multi-step synthesis | Antibacterial, Antifungal | nanoient.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Synthetic Applications in Related Scaffolds

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological or chemical activity. While specific SAR studies on this compound itself are not extensively detailed in the provided context, the synthetic applications of this and related scaffolds provide insights into key structural determinants for activity.

The modifications made to the 1-(4-chlorophenyl)propan-1-one core to produce various biologically active compounds are de facto SAR studies.

The Chloro Substituent: The presence of the 4-chloro group on the phenyl ring is a significant feature. In related scaffolds, such as 1-phenylbenzazepines, a chloro group has been shown to enhance affinity for biological targets like the D1 dopamine (B1211576) receptor. mdpi.com This suggests that the electronic properties and steric bulk of the halogen at this position can be critical for molecular recognition and binding.

The Amine Moiety: As discussed, converting the ketone to an amine is a common strategy. The nature of the substituent on the nitrogen atom dramatically alters biological activity, as seen in the difference between a primary amine like 1-(4-chlorophenyl)propan-1-amine and a tertiary amine like the synthetic cathinone 4-CDC. chemicalbook.comresearchgate.net

Advanced Analytical Methodologies for Detection and Characterization Non Clinical Focus

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 1-(4-Chlorophenyl)-2-phenylpropan-1-one from impurities and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.